1,2-dimethylindenyllithium CAS number and properties
1,2-dimethylindenyllithium CAS number and properties
An In-Depth Technical Guide to 1,2-Dimethylindenyllithium
Part 1: Executive Summary
1,2-Dimethylindenyllithium (CAS: 74597-70-9 ) is a specialized organometallic reagent primarily utilized as a ligand precursor in the synthesis of Group 4 metallocene catalysts (Titanium, Zirconium, Hafnium). Its structural significance lies in the specific methylation pattern at the 1- and 2-positions of the indenyl ring.[1] This substitution provides critical steric bulk and electronic donation, essential for controlling stereoselectivity (tacticity) in olefin polymerization, particularly for isotactic polypropylene.
This guide details the physicochemical properties, synthesis protocols, and catalytic applications of 1,2-dimethylindenyllithium, serving as a reference for researchers in organometallic chemistry and polymer science.
Part 2: Chemical Identity & Properties
Identification Data
| Property | Detail |
| Chemical Name | 1,2-Dimethylindenyllithium |
| CAS Number | 74597-70-9 |
| Parent Compound | 1,2-Dimethylindene (CAS: 53204-57-2) |
| Molecular Formula | |
| Molecular Weight | 150.15 g/mol (approx., varies with solvation) |
| Appearance | White to pale yellow solid (often generated in situ) |
| Solubility | Soluble in ethers (THF, Et₂O); sparingly soluble in hydrocarbons (unless solvated).[2] |
Structural Characteristics
The lithium atom in 1,2-dimethylindenyllithium typically adopts an
-
Steric Influence: The methyl groups at C1 and C2 prevent rotation in metallocene complexes, locking the ligand conformation. This is the mechanistic basis for its use in stereoselective catalysis.
-
Electronic Effect: The electron-donating methyl groups increase the electron density at the metal center, stabilizing high-oxidation-state complexes (e.g., Zr(IV)).
Part 3: Synthesis & Preparation Protocols
The synthesis of 1,2-dimethylindenyllithium is a two-stage process: first, the isolation of the neutral 1,2-dimethylindene, followed by deprotonation.
Precursor Synthesis: 1,2-Dimethylindene
Note: While commercially available, it is often synthesized to ensure isomer purity. Reaction: Acid-catalyzed dehydration of 1,2-dimethyl-1-indanol or cyclization of methacrylophenone derivatives.
Lithiation Protocol (Standard Schlenk Technique)
Objective: Quantitative conversion of 1,2-dimethylindene to its lithium salt.
Reagents:
-
1,2-Dimethylindene (1.0 eq)[3]
-
-Butyllithium (
-BuLi) (1.05 eq, 1.6 M or 2.5 M in hexanes) -
Solvent: Anhydrous Diethyl Ether (
) or THF.
Step-by-Step Workflow:
-
Setup: Flame-dry a Schlenk flask under argon/nitrogen.
-
Dissolution: Dissolve 1,2-dimethylindene in anhydrous
at room temperature. -
Cooling: Cool the solution to -78°C (dry ice/acetone bath) to prevent polymerization or side reactions.
-
Addition: Add
-BuLi dropwise via syringe. The solution typically turns yellow/orange. -
Warming: Allow the mixture to warm naturally to room temperature (25°C) and stir for 4–12 hours.
-
Isolation:
-
For in situ use: Use the solution directly.
-
For isolation: Remove solvent under high vacuum. Wash the resulting solid with cold pentane to remove residual lithium salts/impurities. Dry under vacuum.
-
Yield: Typically >90% quantitative conversion.
Visualization: Synthesis Workflow
Caption: Stoichiometric conversion of 1,2-dimethylindene to the lithium salt via deprotonation.
Part 4: Applications in Metallocene Catalysis
The primary utility of 1,2-dimethylindenyllithium is the synthesis of ansa-metallocenes and unbridged zirconocenes.
Ligand Exchange Mechanism
The lithium salt reacts with metal halides (e.g.,
Stereocontrol in Polymerization
In propylene polymerization, the symmetry of the catalyst determines the polymer's tacticity.
-
C2-Symmetric Complexes: Formed by bridging two 1,2-dimethylindenyl ligands (e.g., with a dimethylsilyl bridge). These catalysts produce isotactic polypropylene with high melting points.
-
Mechanism: The methyl group at the 2-position prevents the growing polymer chain from rotating, while the 1-methyl group forces the incoming monomer to approach from a specific face (enantiomorphic site control).
Visualization: Catalytic Precursor Synthesis
Caption: Workflow for converting the lithium salt into an active polymerization catalyst.
Part 5: Safety & Handling Protocols
Warning: 1,2-Dimethylindenyllithium is pyrophoric and moisture-sensitive .
Critical Hazards
-
Pyrophoricity: May ignite spontaneously if exposed to air in dry solid form.
-
Hydrolysis: Reacts violently with water to release 1,2-dimethylindene and lithium hydroxide (corrosive).
Handling Procedures
-
Inert Atmosphere: All manipulations must be performed in a glovebox (
or atmosphere, ppm ) or using strict Schlenk line techniques. -
Solvents: Solvents must be dried (e.g., over Na/Benzophenone) and degassed before use.
-
Quenching: Quench unused residues with isopropanol or tert-butanol under an inert atmosphere before disposal. Do not use water directly on concentrated residues.
References
-
PubChem. (n.d.).[5] 1,2-Dimethyl-1H-indene (CAS 53204-57-2).[5] National Library of Medicine.[2] Retrieved from [Link]
- Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews, 100(4), 1253–1346.
-
NIST Chemistry WebBook. (n.d.). 1H-Indene, 2,3-dihydro-1,2-dimethyl- (Indan derivative comparison). Retrieved from [Link]
Sources
- 1. 2,2-dimethyl-2,3-dihydro-1H-inden-1-one|CAS 10489-28-8 [benchchem.com]
- 2. 2,2-Dimethyl-1H-indene-1,3(2H)-dione | C11H10O2 | CID 599983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Dimethyl-1H-indene | C11H12 | CID 40638 - PubChem [pubchem.ncbi.nlm.nih.gov]
